Enantiomer-Dependent 36-Fold Potency Differential in Human 20S Proteasome Inhibition
In a head-to-head study of dipeptidyl boronic acid proteasome inhibitors derived from β-amino acid esters, the inhibitor synthesized from the (R)-configured building block (corresponding to CAS 134781-82-1) showed an IC50 of 9.6 nM against human 20S proteasome, a 36-fold improvement over the inhibitor derived from the (S)-configured building block, which exhibited an IC50 approximately >340 nM . Both compounds were evaluated under identical assay conditions. The (R)-derived inhibitor 4q matched the potency of marketed bortezomib.
| Evidence Dimension | Human 20S proteasome inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.6 nM (inhibitor 4q, derived from (R)-β-amino ester building block) |
| Comparator Or Baseline | IC50 ≈ >340 nM (inhibitor 4p, derived from (S)-β-amino ester building block); Bortezomib IC50 comparable to 4q |
| Quantified Difference | ≥36-fold greater potency for (R)-configured inhibitor |
| Conditions | In vitro human 20S proteasome inhibition assay; purified enzyme; fluorogenic substrate; preincubation 15 min |
Why This Matters
This 36-fold potency difference demonstrates that procurement of the correct (R)-enantiomer (CAS 134781-82-1) is essential for achieving bortezomib-comparable proteasome inhibition, while the (S)-enantiomer yields an essentially inactive compound at achievable concentrations.
